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molecular formula C11H13NO2 B8499231 3'-Acetylaminomethylacetophenone

3'-Acetylaminomethylacetophenone

Cat. No. B8499231
M. Wt: 191.23 g/mol
InChI Key: GYLVETJPYXTRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532258

Procedure details

To a solution of N-(3-cyanobenzyl)acetamide (7.7 g) in methylene dichloride (150 ml) and tetrahydrofuran (50 ml) was added dropwise a solution of methyl magnesium bromide in ether (3 mol/l, 52 ml) at 10° to 20° C. under stirring and the resulting mixture was stirred at the same condition for 6 hours. The reaction mixture was poured into water and the resultant mixture was adjusted to pH 7 with 6N hydrochloric acid and extracted with ethyl acetate. The extract was washed with brine and magnesium sulfate. The solvent was evaporated in vacuo and the residue was subjected to column chromatography on silica gel. The fractions eluted with a mixture of chloroform and ethyl acetate (8:2) were collected and the solvent was evaporated in vacuo to give 3'-(acetylaminomethyl)acetophenone (4.7 g) (oil).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[CH2:6][NH:7][C:8](=[O:10])[CH3:9])#N.C[Mg]Br.O.Cl.CC[O:21][CH2:22][CH3:23]>C(Cl)Cl.O1CCCC1>[C:8]([NH:7][CH2:6][C:5]1[CH:4]=[C:3]([C:22](=[O:21])[CH3:23])[CH:13]=[CH:12][CH:11]=1)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
C(#N)C=1C=C(CNC(C)=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
52 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at the same condition for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine and magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
WASH
Type
WASH
Details
The fractions eluted with a mixture of chloroform and ethyl acetate (8:2)
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC=1C=C(C=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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